![molecular formula C19H15N5O3S B2437955 4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894069-42-2](/img/structure/B2437955.png)
4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
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Overview
Description
“4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide” is a complex organic compound. It is part of a class of compounds known as 1,2,4-triazole derivatives . These compounds have been studied for their potential as anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide”, involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of these derivatives was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied using various techniques. For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications
- Research has demonstrated that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit promising anticancer properties. These compounds can inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. Their ability to interact with specific cellular targets makes them potential candidates for novel cancer therapies .
- The compound has shown antimicrobial activity against bacteria, fungi, and other pathogens. It may serve as a basis for developing new antibiotics or antifungal agents to combat infectious diseases .
- Some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit analgesic and anti-inflammatory effects. These properties are crucial for managing pain and inflammation associated with various conditions .
- Compounds in this class have been investigated for their antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative damage and preventing diseases related to oxidative stress .
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines act as enzyme inhibitors. They target enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. Modulating these enzymes can have therapeutic implications for various disorders .
- Preliminary studies suggest that these compounds may exhibit antiviral effects. Investigating their potential as antiviral agents could lead to novel treatments for viral infections .
Anticancer Activity
Antimicrobial Effects
Analgesic and Anti-Inflammatory Properties
Antioxidant Potential
Enzyme Inhibition
Antiviral Activity
In addition to these six applications, further research is ongoing to explore other potential uses of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. Researchers are also conducting in silico pharmacokinetic and molecular modeling studies to enhance our understanding of their structure-activity relationships and optimize drug design . If you need more information or have any other queries, feel free to ask! 😊
Safety and Hazards
properties
IUPAC Name |
4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-13(25)14-4-8-17(9-5-14)28(26,27)23-16-6-2-15(3-7-16)18-10-11-19-21-20-12-24(19)22-18/h2-12,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWYEAUPUUIRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
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